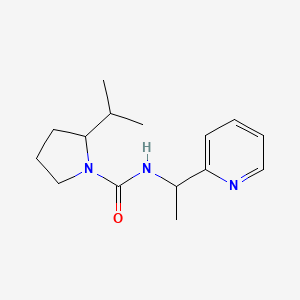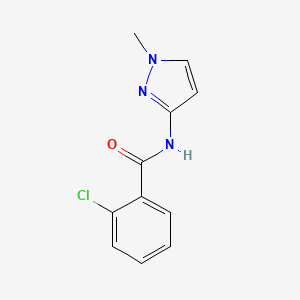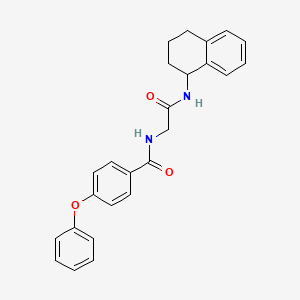![molecular formula C25H26N2O4S B7535044 [4-(4-Methylphenyl)sulfonylpiperazin-1-yl]-(4-phenylmethoxyphenyl)methanone](/img/structure/B7535044.png)
[4-(4-Methylphenyl)sulfonylpiperazin-1-yl]-(4-phenylmethoxyphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(4-Methylphenyl)sulfonylpiperazin-1-yl]-(4-phenylmethoxyphenyl)methanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It is a piperazine derivative that belongs to the class of arylpiperazines and has been found to exhibit promising pharmacological properties.
Mecanismo De Acción
The exact mechanism of action of [4-(4-Methylphenyl)sulfonylpiperazin-1-yl]-(4-phenylmethoxyphenyl)methanone is not fully understood. However, it is believed to act as a selective serotonin receptor agonist, with a preference for the 5-HT1A and 5-HT2A receptors. It has also been found to act as a dopamine receptor antagonist.
Biochemical and Physiological Effects:
[4-(4-Methylphenyl)sulfonylpiperazin-1-yl]-(4-phenylmethoxyphenyl)methanone has been found to have a range of biochemical and physiological effects. It has been shown to increase the levels of neurotransmitters such as serotonin and dopamine, which are involved in the regulation of mood and behavior. It has also been found to modulate the activity of the hypothalamic-pituitary-adrenal axis, which plays a key role in the stress response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of [4-(4-Methylphenyl)sulfonylpiperazin-1-yl]-(4-phenylmethoxyphenyl)methanone is its selectivity for specific receptors, which makes it a useful tool for studying the role of these receptors in various physiological processes. However, one limitation of this compound is its relatively low potency, which can make it difficult to achieve the desired effects at lower concentrations.
Direcciones Futuras
There are several future directions for research on [4-(4-Methylphenyl)sulfonylpiperazin-1-yl]-(4-phenylmethoxyphenyl)methanone. One area of interest is its potential use as a treatment for anxiety disorders and depression. Further research is needed to determine the optimal dosing and administration regimen for these conditions. Another area of interest is its potential use as an analgesic and anti-inflammatory agent, which could have important implications for the treatment of chronic pain conditions. Finally, future research could focus on the development of more potent derivatives of this compound, which could have improved efficacy and fewer limitations for lab experiments.
Métodos De Síntesis
The synthesis of [4-(4-Methylphenyl)sulfonylpiperazin-1-yl]-(4-phenylmethoxyphenyl)methanone involves the reaction of 4-(4-methylphenyl)sulfonylpiperazine with 4-bromobenzyl phenyl ether in the presence of potassium carbonate. The reaction is carried out under reflux conditions in dimethylformamide and yields the desired product.
Aplicaciones Científicas De Investigación
[4-(4-Methylphenyl)sulfonylpiperazin-1-yl]-(4-phenylmethoxyphenyl)methanone has been extensively studied for its potential therapeutic applications. It has been found to exhibit activity against a variety of diseases and conditions, including anxiety disorders, depression, and schizophrenia. It has also been studied for its potential use as an analgesic and anti-inflammatory agent.
Propiedades
IUPAC Name |
[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-(4-phenylmethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O4S/c1-20-7-13-24(14-8-20)32(29,30)27-17-15-26(16-18-27)25(28)22-9-11-23(12-10-22)31-19-21-5-3-2-4-6-21/h2-14H,15-19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABZBOALXTGBYMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=C(C=C3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(4-Methylphenyl)sulfonylpiperazin-1-yl]-(4-phenylmethoxyphenyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,3-Dihydroindol-1-yl)-1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]ethanone](/img/structure/B7534975.png)


![2-[1-(difluoromethyl)-3,5-dimethylpyrazol-4-yl]-N-[(1-morpholin-4-ylcyclohexyl)methyl]acetamide](/img/structure/B7535003.png)


![4-[(3-methylphenyl)methyl]-N-[(1-methylpyrrolidin-2-yl)methyl]piperazine-1-carboxamide](/img/structure/B7535019.png)
![N-(1,5-dimethyl-1H-pyrazol-4-yl)-5-[(2-methoxyphenoxy)methyl]furan-2-carboxamide](/img/structure/B7535023.png)
![1-(2,6-Dimethylmorpholin-4-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-one](/img/structure/B7535029.png)
![2-[1-(difluoromethyl)-3,5-dimethylpyrazol-4-yl]-N-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propyl]acetamide](/img/structure/B7535035.png)
![[2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl] 4-methyl-3-morpholin-4-ylsulfonylbenzoate](/img/structure/B7535037.png)
![methyl 1-[2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]acetyl]piperidine-4-carboxylate](/img/structure/B7535052.png)
![N-[2-(3-chloroanilino)-2-oxoethyl]-1-(2-methoxy-5-methylphenyl)-N-methylpyrazole-3-carboxamide](/img/structure/B7535058.png)
![N-[2-(dimethylamino)-2-(4-methoxyphenyl)ethyl]-2-(4-phenylphenyl)acetamide](/img/structure/B7535066.png)